molecular formula C23H22N2O2S B3591639 2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE

2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B3591639
M. Wt: 390.5 g/mol
InChI Key: RGYFKCZTEHZGMM-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring, an isopropyl group, and a diphenylpropenoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE typically involves the condensation of 2,3-diphenylacryloyl chloride with 5-isopropyl-3-thiophenecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE is unique due to its combination of a thiophene ring, an isopropyl group, and a diphenylpropenoyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the thiophene ring enhances the compound’s electronic properties, making it suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

2-[[(E)-2,3-diphenylprop-2-enoyl]amino]-5-propan-2-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-15(2)20-14-19(21(24)26)23(28-20)25-22(27)18(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16/h3-15H,1-2H3,(H2,24,26)(H,25,27)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYFKCZTEHZGMM-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(S1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 3
2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 4
2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 5
2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 6
2-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE

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